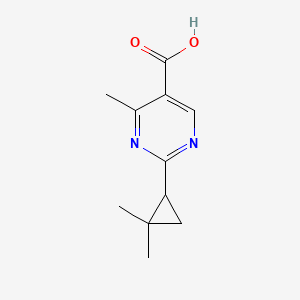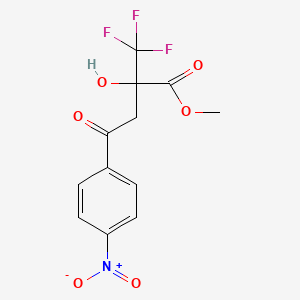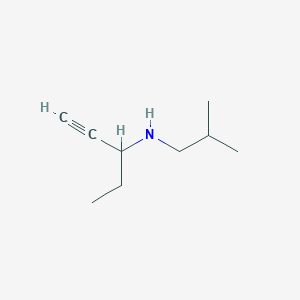
(2-Methylpropyl)(pent-1-yn-3-yl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methylpropyl)(pent-1-yn-3-yl)amine is an organic compound with the molecular formula C9H17N. It is a member of the propargylamine family, which is known for its versatile applications in various fields, including pharmaceuticals and organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylpropyl)(pent-1-yn-3-yl)amine typically involves the reaction of 2-methylpropylamine with pent-1-yn-3-yl halide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature. The product is then purified using standard techniques such as distillation or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions
(2-Methylpropyl)(pent-1-yn-3-yl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenated compounds and strong bases like sodium hydride (NaH) are often employed.
Major Products
The major products formed from these reactions include oximes, nitriles, saturated amines, and various substituted derivatives .
Aplicaciones Científicas De Investigación
(2-Methylpropyl)(pent-1-yn-3-yl)amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of (2-Methylpropyl)(pent-1-yn-3-yl)amine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as monoamine oxidase (MAO), which plays a role in the degradation of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters, thereby exerting neuroprotective effects . The compound may also interact with other molecular pathways involved in oxidative stress and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
(2-Methylpropyl)(prop-2-yn-1-yl)amine: Another propargylamine with similar applications but different structural properties.
Rasagiline: A well-known MAO-B inhibitor used in the treatment of Parkinson’s disease.
Selegiline: Another MAO-B inhibitor with neuroprotective properties.
Uniqueness
(2-Methylpropyl)(pent-1-yn-3-yl)amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H17N |
|---|---|
Peso molecular |
139.24 g/mol |
Nombre IUPAC |
N-(2-methylpropyl)pent-1-yn-3-amine |
InChI |
InChI=1S/C9H17N/c1-5-9(6-2)10-7-8(3)4/h1,8-10H,6-7H2,2-4H3 |
Clave InChI |
IZJPCMKOYBDWER-UHFFFAOYSA-N |
SMILES canónico |
CCC(C#C)NCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


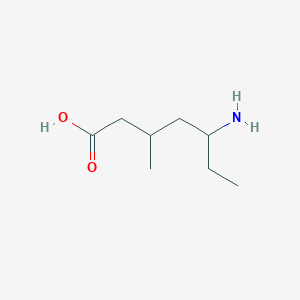
![4-Chloro-2-[2-(hydroxymethyl)pyrrolidin-1-YL]-1,3-thiazole-5-carbaldehyde](/img/structure/B13204687.png)
![3-[(2-Chlorophenyl)sulfanyl]butan-2-one](/img/structure/B13204689.png)

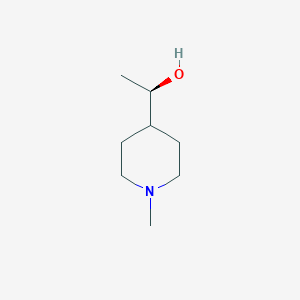

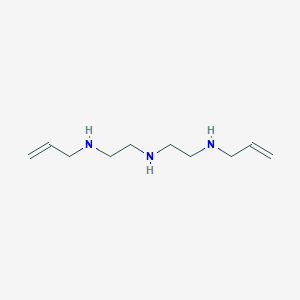
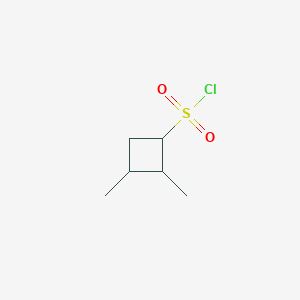
![1-[2-(2-Methoxyethoxy)ethyl]-2,2-dimethylpiperazine](/img/structure/B13204735.png)
![1-(Trifluoromethyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13204744.png)
